molecular formula C11H11ClF3NO4S B2509965 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid CAS No. 612043-44-4

4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid

Cat. No.: B2509965
CAS No.: 612043-44-4
M. Wt: 345.72
InChI Key: SOTWEMRFHGITKZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid involves several steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with butanoic acid in the presence of a base. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and a base like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid include:

What sets this compound apart is its unique combination of a sulfonyl group with a trifluoromethyl-substituted aromatic ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO4S/c12-9-4-3-7(6-8(9)11(13,14)15)21(19,20)16-5-1-2-10(17)18/h3-4,6,16H,1-2,5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTWEMRFHGITKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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